

# Application Notes: Rhodamine 800 Labeling of Peptides and Oligonucleotides

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## Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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## Introduction

**Rhodamine 800** is a near-infrared (NIR) fluorescent dye that is increasingly utilized in biological research and drug development.[1] Its fluorescence emission in the NIR region is advantageous for biological applications as it minimizes interference from the autofluorescence of cells and tissues.[1] **Rhodamine 800** can be covalently attached to biomolecules such as peptides and oligonucleotides, enabling their use as probes in a variety of applications, including in vivo imaging, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) assays.[2][3][4] This document provides detailed protocols for the labeling of peptides and oligonucleotides with **Rhodamine 800**, along with relevant quantitative data and workflow diagrams.

Rhodamine dyes, in general, are known for their high photostability and bright fluorescence. While **Rhodamine 800** has a lower quantum yield compared to some dyes in the visible spectrum, its NIR properties make it a valuable tool for sensitive detection in complex biological samples.

## Key Properties of Rhodamine 800

The selection of a fluorescent dye is dependent on its spectral properties and compatibility with the experimental setup. The key spectral and physical properties of **Rhodamine 800** are summarized below.

Property	Value	Solvent/Conditions	Reference
Excitation Maximum ( $\lambda_{ex}$ )	682 nm	Methanol	
Emission Maximum ( $\lambda_{em}$ )	704 nm, 712 nm	General, Methanol	
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 240,000 \text{ cm}^{-1}\text{M}^{-1}$	-	
Fluorescence Quantum Yield ( $\Phi$ )	0.076 - 0.114	-	
Fluorescence Lifetime ( $\tau$ )	0.68 ns	PBS	
1.90 ns (mean)	Plasma		
1.86 ns (mean)	Blood		
Molecular Weight	495.95 g/mol	-	

Note: Fluorescence properties such as quantum yield and lifetime can be significantly influenced by the local environment, including solvent polarity and binding to other molecules.

## Experimental Protocols

### Protocol 1: Rhodamine 800 Labeling of Peptides via NHS Ester Chemistry

This protocol describes the labeling of peptides containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue) using a **Rhodamine 800** N-hydroxysuccinimide (NHS) ester. NHS esters are common amine-reactive chemical groups used for bioconjugation. The reaction forms a stable amide bond between the dye and the peptide.

Materials:

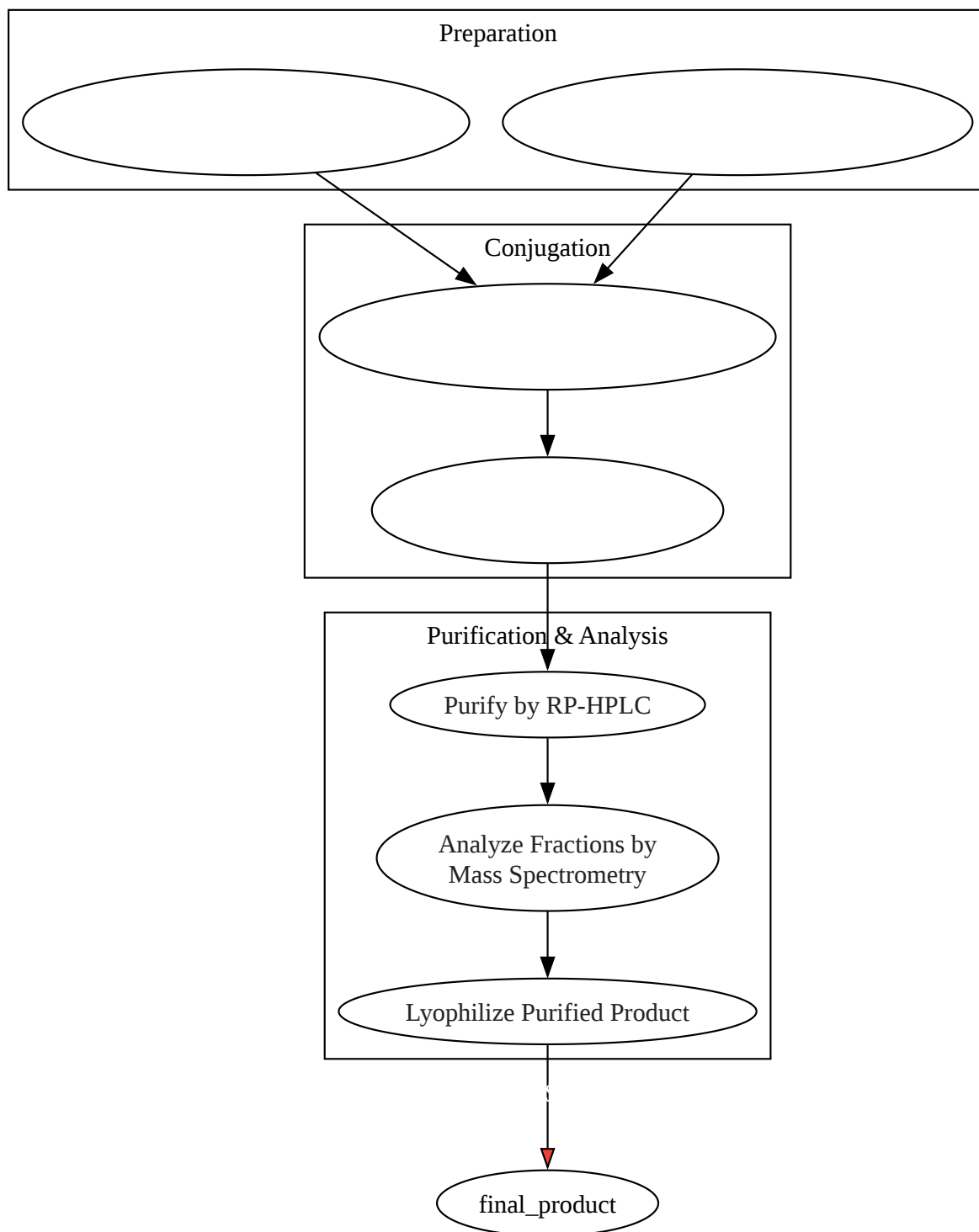
- Peptide with at least one primary amine group

- **Rhodamine 800 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

#### Procedure:

- **Peptide Preparation:**
  - Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be first dissolved in a small amount of DMSO and then diluted with the buffer.
- **Rhodamine 800 NHS Ester Preparation:**
  - The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening the vial.
  - Immediately before use, dissolve the **Rhodamine 800 NHS ester** in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted NHS ester.
- **Conjugation Reaction:**
  - Add a 5- to 15-fold molar excess of the **Rhodamine 800 NHS ester** stock solution to the peptide solution. The optimal ratio may need to be determined empirically.

- Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
- Purification:
  - Quench the reaction by adding a buffer containing a primary amine (e.g., Tris) or by proceeding directly to purification.
  - Purify the **Rhodamine 800**-labeled peptide from unreacted dye and other impurities using RP-HPLC.
  - Use a gradient of Mobile Phase B to elute the labeled peptide. The increased hydrophobicity of the dye will cause the labeled peptide to elute later than the unlabeled peptide.
  - Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~680 nm for the **Rhodamine 800** dye.
  - Collect the fractions containing the desired product.
- Characterization and Storage:
  - Confirm the identity of the purified product by mass spectrometry.
  - Determine the concentration of the labeled peptide using UV-Vis spectroscopy by measuring the absorbance at the dye's maximum (~680 nm) and using the molar extinction coefficient.
  - Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected from light.



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## Protocol 2: Post-Synthesis Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 3' or 5' end. The chemistry is identical to the peptide labeling protocol, utilizing a **Rhodamine 800** NHS ester.

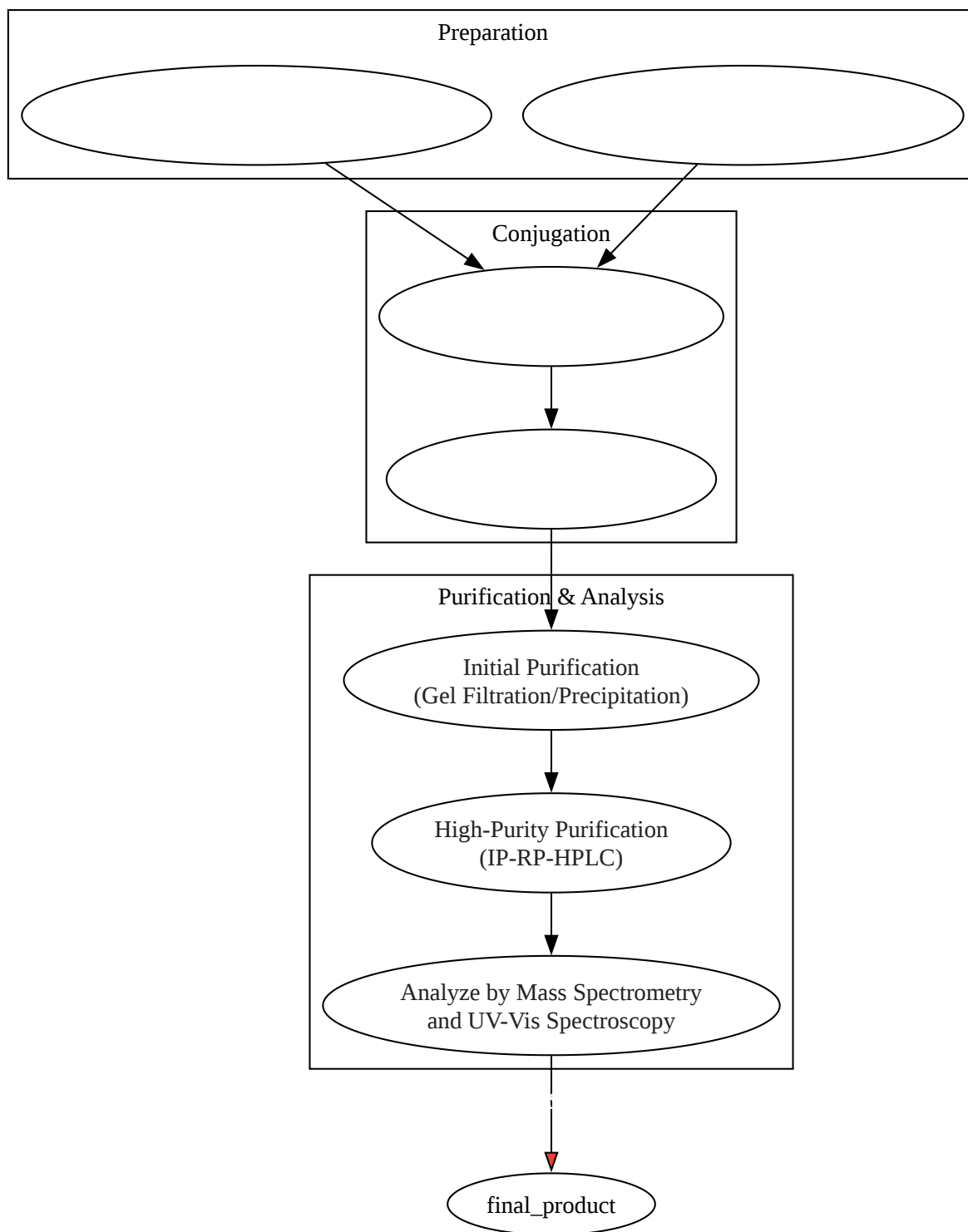
### Materials:

- Amine-modified oligonucleotide
- **Rhodamine 800** NHS ester
- Anhydrous DMSO or DMF
- Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0
- Purification: Ion-pair reversed-phase HPLC (IP-RP-HPLC) or gel filtration
- Desalting columns

### Procedure:

- Oligonucleotide Preparation:
  - Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 100-500  $\mu\text{M}$ .
- Dye Preparation:
  - Prepare a fresh 10 mM stock solution of **Rhodamine 800** NHS ester in anhydrous DMSO immediately before use.
- Conjugation Reaction:
  - Add a 20- to 50-fold molar excess of the **Rhodamine 800** NHS ester solution to the oligonucleotide solution.

- Mix well and incubate for 2-4 hours at room temperature in the dark.
- Purification:
  - Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or by ethanol precipitation.
  - For higher purity, use IP-RP-HPLC. This method is effective at separating labeled oligonucleotides from unlabeled ones and free dye.
- Characterization and Storage:
  - Verify the final product using mass spectrometry.
  - Quantify the labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and ~680 nm (for **Rhodamine 800**).
  - Store the purified, labeled oligonucleotide at -20°C.



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## Protocol 3: Automated Synthesis of Rhodamine 800-Labeled Oligonucleotides

Oligonucleotides can be labeled with fluorescent dyes during automated solid-phase synthesis using phosphoramidite chemistry. This requires a **Rhodamine 800** phosphoramidite reagent. This method allows for precise, site-specific incorporation of the dye at the 5' end, 3' end (using a modified solid support), or internally.

Note: Many rhodamine dyes are sensitive to the deprotection conditions (e.g., ammonium hydroxide) used in standard oligonucleotide synthesis. Therefore, the **Rhodamine 800** phosphoramidite must have appropriate protecting groups that are stable during synthesis but can be removed under conditions that do not degrade the dye.

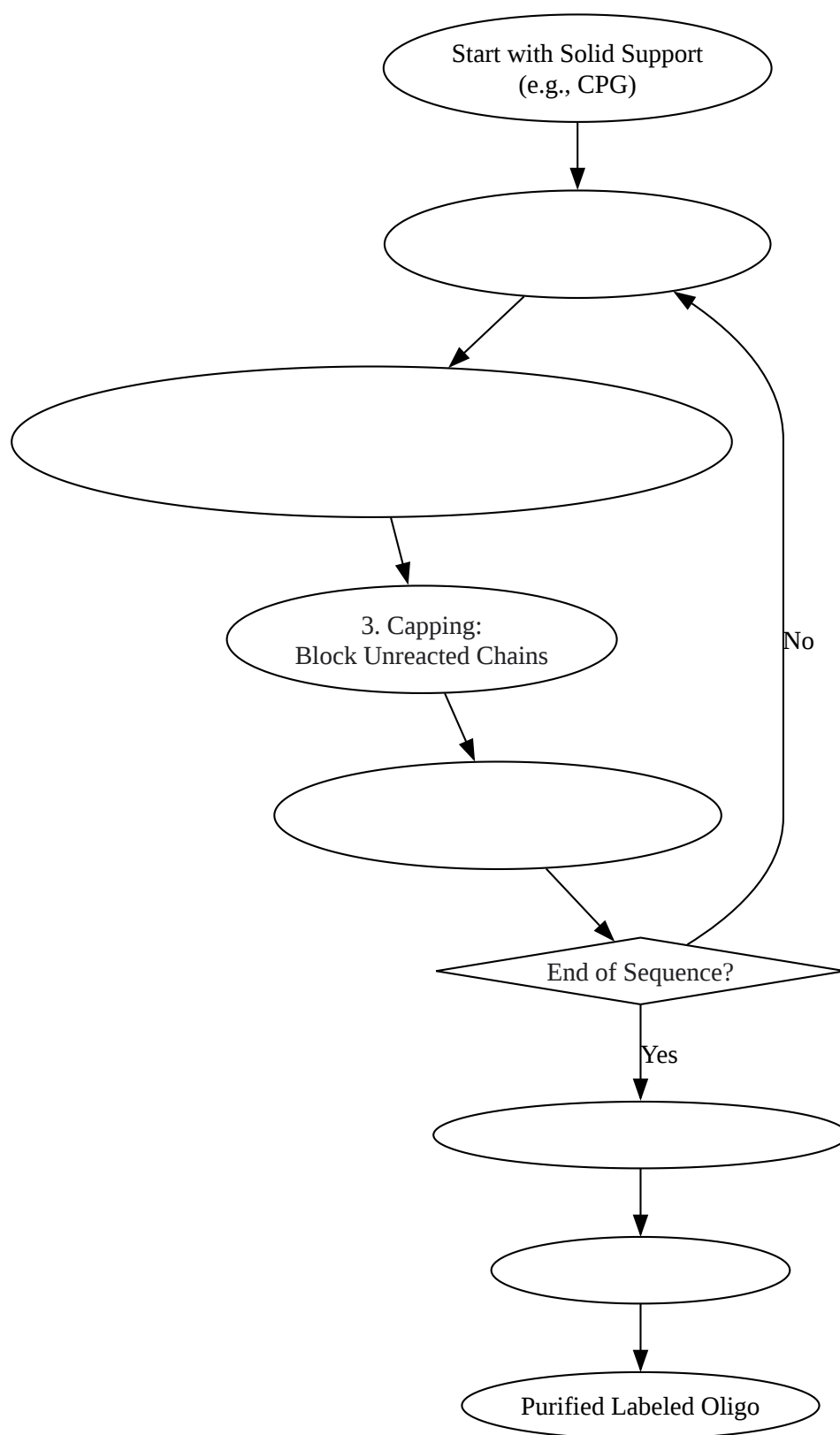
### Materials:

- DNA/RNA synthesizer
- **Rhodamine 800** phosphoramidite
- Standard phosphoramidites (A, C, G, T/U) and synthesis reagents
- Appropriate solid support (e.g., CPG)
- Deprotection solution (e.g., ammonium hydroxide, potentially with methylamine)
- Purification system (e.g., HPLC)

### Procedure:

- Synthesis Setup:
  - Install the **Rhodamine 800** phosphoramidite on a port of the DNA/RNA synthesizer.
  - Program the desired oligonucleotide sequence, indicating the cycle at which the **Rhodamine 800** phosphoramidite should be coupled.
- Automated Synthesis:

- The synthesis proceeds in a cycle of four steps for each base addition: detritylation, coupling, capping, and oxidation.
- Detritylation: Removal of the 5'-DMT protecting group from the growing chain.
- Coupling: The **Rhodamine 800** phosphoramidite is activated and coupled to the 5'-hydroxyl of the oligonucleotide.
- Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
- The cycle repeats until the full-length oligonucleotide is synthesized.
- Cleavage and Deprotection:
  - The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate backbone, and the dye) are removed by incubation in a deprotection solution.
  - The conditions for this step must be compatible with the stability of **Rhodamine 800**.
- Purification:
  - The crude product is purified, typically by HPLC, to remove failure sequences and other impurities.



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- To cite this document: BenchChem. [Application Notes: Rhodamine 800 Labeling of Peptides and Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170763#rhodamine-800-labeling-of-peptides-and-oligonucleotides>]

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